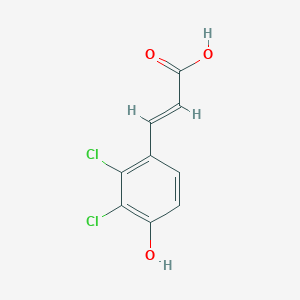
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-(2,3-Dichloro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the hydroxyl group, which can scavenge free radicals and prevent oxidative damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and other physiological processes.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with only one chlorine atom and an acetic acid moiety instead of acrylic acid.
3,5-Dichloro-4-hydroxycinnamic acid: Similar structure with two chlorine atoms but different positioning on the phenyl ring.
Uniqueness
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms and the presence of the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H6Cl2O3 |
|---|---|
分子量 |
233.04 g/mol |
IUPAC名 |
(E)-3-(2,3-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4,12H,(H,13,14)/b4-2+ |
InChIキー |
JDAMUMRWDTZPLO-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)Cl)O |
正規SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


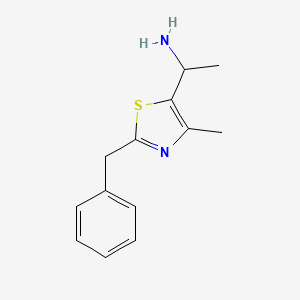
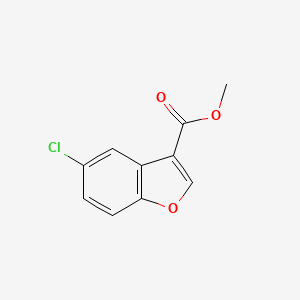
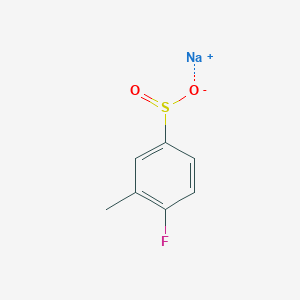
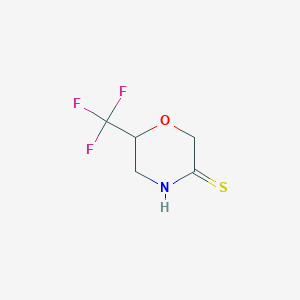

methanol](/img/structure/B13154491.png)

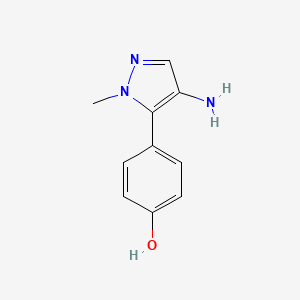
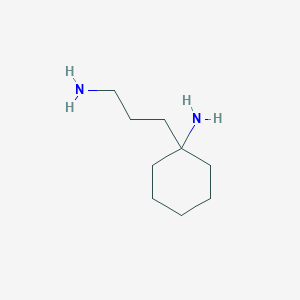
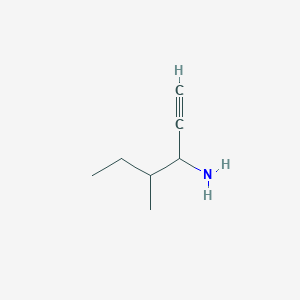
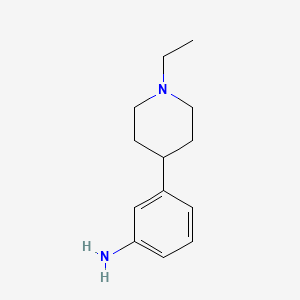
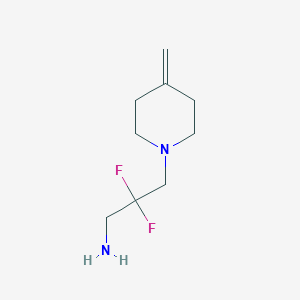

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
